N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide group, and a dichlorophenylmethylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.
Introduction of Dichlorophenylmethylsulfanyl Group: The dichlorophenylmethylsulfanyl group is introduced through nucleophilic substitution reactions, where a suitable dichlorophenylmethyl halide reacts with the thiadiazole intermediate.
Attachment of Nitrobenzamide Group: The final step involves the coupling of the nitrobenzamide group to the thiadiazole derivative, often using amide bond formation techniques such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the dichlorophenylmethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiadiazole derivatives with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the thiadiazole ring and have similar biological activities.
Indole-3-Acetic Acid Derivatives: These compounds contain thiadiazole moieties and are known for their antibacterial properties.
Uniqueness
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C16H10Cl2N4O3S2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C16H10Cl2N4O3S2/c17-12-5-4-9(6-13(12)18)8-26-16-21-20-15(27-16)19-14(23)10-2-1-3-11(7-10)22(24)25/h1-7H,8H2,(H,19,20,23) |
InChI Key |
CUTHUSAKMLRGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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